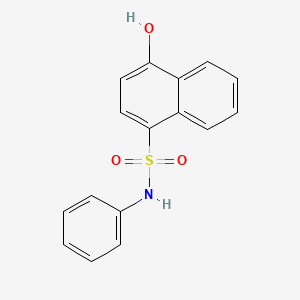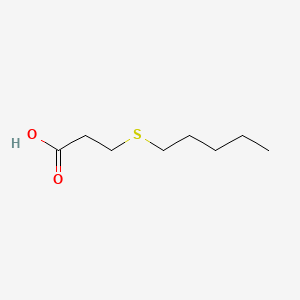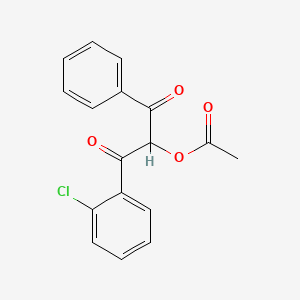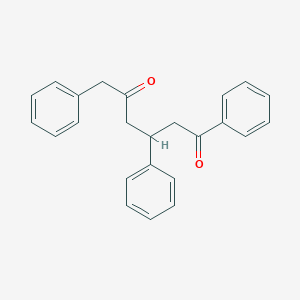![molecular formula C10H21O2P B14617952 Ethyl [di(propan-2-yl)phosphanyl]acetate CAS No. 59356-26-2](/img/structure/B14617952.png)
Ethyl [di(propan-2-yl)phosphanyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [di(propan-2-yl)phosphanyl]acetate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphanyl group attached to an ethyl acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [di(propan-2-yl)phosphanyl]acetate typically involves the reaction of di(propan-2-yl)phosphine with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
- Solvent: Tetrahydrofuran (THF)
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl [di(propan-2-yl)phosphanyl]acetate can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Substitution: The ethyl acetate moiety can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Substitution: Nucleophiles such as amines or thiols can be employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products
Oxidation: Phosphine oxides
Substitution: Substituted phosphanyl acetates
Hydrolysis: Carboxylic acids and alcohols
Applications De Recherche Scientifique
Ethyl [di(propan-2-yl)phosphanyl]acetate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be used in various catalytic processes.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl [di(propan-2-yl)phosphanyl]acetate involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific catalytic process and the nature of the transition metal used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Di(propan-2-yl)phosphine: A related compound that lacks the ethyl acetate moiety.
Ethyl acetate: A simple ester that lacks the phosphanyl group.
Phosphine oxides: Oxidized derivatives of phosphines.
Uniqueness
Ethyl [di(propan-2-yl)phosphanyl]acetate is unique due to the presence of both the phosphanyl group and the ethyl acetate moiety. This combination allows it to participate in a wide range of chemical reactions and form stable complexes with transition metals, making it a versatile compound in organic synthesis and catalysis.
Propriétés
Numéro CAS |
59356-26-2 |
|---|---|
Formule moléculaire |
C10H21O2P |
Poids moléculaire |
204.25 g/mol |
Nom IUPAC |
ethyl 2-di(propan-2-yl)phosphanylacetate |
InChI |
InChI=1S/C10H21O2P/c1-6-12-10(11)7-13(8(2)3)9(4)5/h8-9H,6-7H2,1-5H3 |
Clé InChI |
LWCRCAPRUCQTEM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CP(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Methyl-3-nitro-5-[(phenylsulfanyl)methyl]thiophene](/img/structure/B14617882.png)






![7,7-Dimethoxy-2-methylidenebicyclo[2.2.1]heptane](/img/structure/B14617935.png)
![N-[3-(Furan-2-yl)propyl]-3-methylaniline](/img/structure/B14617947.png)


